4-(2-Bromophenyl)-4-oxobutyric acid

描述

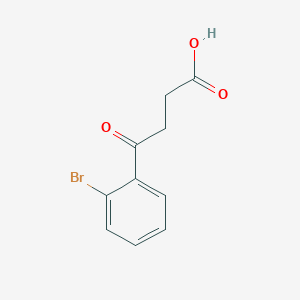

4-(2-Bromophenyl)-4-oxobutyric acid is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a butyric acid moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromophenyl)-4-oxobutyric acid typically involves the bromination of a phenyl ring followed by the introduction of a butyric acid group. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with a brominated benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

化学反应分析

Types of Reactions

4-(2-Bromophenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can replace the bromine atom.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学研究应用

4-(2-Bromophenyl)-4-oxobutyric acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-(2-Bromophenyl)-4-oxobutyric acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the ketone group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.

相似化合物的比较

Similar Compounds

4-(4-Bromophenyl)-4-oxobutyric acid: Similar structure but with the bromine atom in a different position.

4-(2-Chlorophenyl)-4-oxobutyric acid: Chlorine atom instead of bromine.

4-(2-Bromophenyl)-4-hydroxybutyric acid: Hydroxyl group instead of a ketone.

Uniqueness

4-(2-Bromophenyl)-4-oxobutyric acid is unique due to the specific positioning of the bromine atom and the ketone group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective.

生物活性

4-(2-Bromophenyl)-4-oxobutyric acid (CAS No. 898765-21-4) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H9BrO3

- Molecular Weight : 243.08 g/mol

- IUPAC Name : 4-(2-bromophenyl)-4-oxobutanoic acid

- Canonical SMILES : BrC1=CC=CC=C1C(=O)C(CC(=O)O)C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to neurodegenerative diseases.

Enzyme Inhibition

Research indicates that derivatives of 4-oxobutanoic acids act as inhibitors of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme implicated in the metabolism of tryptophan and associated with several neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease . By inhibiting this enzyme, the compound may help modulate neuroinflammation and protect neuronal cells from degeneration.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating significant inhibition of growth, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary research suggests that this compound may possess anticancer activity. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways involved in cell survival and proliferation . Further studies are needed to elucidate the specific mechanisms and efficacy in vivo.

Case Studies and Research Findings

- Neuroprotective Effects : A study investigated the effects of this compound on neuronal cultures exposed to neurotoxic agents. The results indicated a protective effect against cell death, supporting its potential use in neurodegenerative disease therapy .

- Antimicrobial Testing : In a comparative study, various derivatives were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed that this compound had a notable inhibitory effect on both strains, highlighting its potential as a lead compound for antibiotic development.

- Cancer Cell Line Studies : Research involving human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers, suggesting its role as a potential anticancer agent .

Summary Table of Biological Activities

常见问题

Basic Questions

Q. What are the common synthetic routes for 4-(2-Bromophenyl)-4-oxobutyric acid, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation using 2-bromobenzaldehyde and ethyl acetoacetate under alkaline conditions, followed by hydrolysis and decarboxylation . Alternatively, ring-opening reactions of dihydrofuran derivatives (e.g., 3-methylidenedihydrofuran-2,5-dione) with 2-bromoaniline in acetone at ambient temperature yield high-purity products (~87% yield) . Key optimization parameters include solvent polarity (acetone enhances reactivity), stoichiometric control of reagents, and slow crystallization (e.g., methanol evaporation) to improve crystallinity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- X-ray diffraction (XRD) : Use SHELX software for structure refinement. Analyze bond lengths (e.g., N–C=O resonance at ~1.35 Å) and dihedral angles (e.g., 24.8° vs. 77.1° between phenyl and oxoamine groups in asymmetric units) to confirm stereochemistry .

- NMR : Monitor ketone (δ ~200 ppm in ) and carboxylic acid (δ ~12 ppm in ) peaks. Splitting patterns in aromatic regions (δ 7.2–7.8 ppm) validate bromophenyl substitution .

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 257 for [M+H]) and fragment patterns (e.g., loss of CO from the carboxylic acid group) .

Q. What are the typical chemical reactions that this compound undergoes, and how can reaction pathways be controlled?

- Methodological Answer :

- Oxidation : The ketone group can be oxidized to a carboxylic acid using KMnO under acidic conditions. Control pH (<3) to avoid over-oxidation .

- Reduction : Catalytic hydrogenation (H, Pd/C) converts the ketone to a secondary alcohol. Use ethanol as a solvent and moderate pressure (1–2 atm) .

- Substitution : Bromine undergoes nucleophilic aromatic substitution with amines or alkoxides. Activate the ring with electron-withdrawing groups (e.g., NO) or use polar aprotic solvents (DMF) to enhance reactivity .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Work in fume hoods to avoid inhalation (GHS P403+P233) .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .

- Storage : Keep in sealed containers in dry, ventilated areas (GHS P405) .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., multiple conformers in the asymmetric unit) be resolved during structural analysis of derivatives?

- Methodological Answer : When asymmetric units contain multiple conformers (e.g., dihedral angle variations of 24.8° vs. 77.1°), analyze hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯O interactions) to identify dominant conformations . Use SHELXL’s restraints for thermal parameters and refine occupancy ratios. Validate with DFT calculations to compare relative energies of conformers .

Q. What computational methods are suitable for modeling the electronic effects of the bromine substituent, and how do they correlate with experimental observations?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Mulliken charges to assess bromine’s electron-withdrawing effects. Compare HOMO-LUMO gaps with fluorophenyl analogs (e.g., 4-(2-Fluorophenyl)-4-oxobutyric acid) to predict reactivity .

- Molecular docking : Model interactions with enzymes (e.g., cyclooxygenase) to explain enhanced inhibition compared to non-halogenated analogs .

Q. How can researchers design enzyme inhibition assays to evaluate the biological activity of this compound, based on structural analogs?

- Methodological Answer :

- In vitro assays : Use recombinant cyclooxygenase (COX) or kynurenine-3-hydroxylase. Measure IC via UV-Vis (e.g., prostaglandin formation at 280 nm) .

- Controls : Compare with fluorophenyl analogs to assess halogen-specific effects. Include indomethacin as a positive control for COX inhibition .

Q. What strategies are recommended for validating structural data when conflicting results arise from different analytical techniques?

- Methodological Answer :

- Cross-validation : Combine XRD data with - HSQC NMR to confirm proton-carbon correlations.

- Thermogravimetric analysis (TGA) : Verify thermal stability (decomposition >200°C) to rule out polymorphic discrepancies .

- High-resolution MS : Resolve isotopic patterns (e.g., / ratio) to confirm molecular formula .

属性

IUPAC Name |

4-(2-bromophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUGQPABWDUBDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645278 | |

| Record name | 4-(2-Bromophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-21-4 | |

| Record name | 2-Bromo-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Bromophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。